molecular formula C20H24Cl2O4 B012890 dihydroindenyl-oxyalkanoic acid CAS No. 106105-17-3

dihydroindenyl-oxyalkanoic acid

Cat. No.: B012890
CAS No.: 106105-17-3
M. Wt: 399.3 g/mol
InChI Key: YAWWQIFONIPBKT-UHFFFAOYSA-N
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Description

[(Dihydroindenyl)oxy]acetic acid, commonly referred to as DIOA, is a chemical compound known for its potent inhibitory effects on potassium/chloride co-transporters. The compound has the molecular formula C20H24Cl2O4 and a molecular weight of 399.31 g/mol . It is primarily used in biochemical research to study ion transport mechanisms across cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(dihydroindenyl)oxy]acetic acid involves multiple steps, starting from acetic acid, 2-[(2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]- . The synthetic route typically includes the following steps:

    Formation of the Indenone Intermediate: The initial step involves the formation of the indenone intermediate through a series of cyclization reactions.

    Substitution Reactions: The intermediate undergoes substitution reactions to introduce the butyl and dichloro groups.

    Esterification: The final step involves esterification to form the [(dihydroindenyl)oxy]acetic acid.

Industrial Production Methods

Industrial production of [(dihydroindenyl)oxy]acetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is typically produced in solid form with a purity of ≥98% (HPLC) .

Chemical Reactions Analysis

Types of Reactions

[(Dihydroindenyl)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound undergoes substitution reactions, particularly at the chlorine atoms, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of [(dihydroindenyl)oxy]acetic acid, depending on the specific reagents and conditions used .

Scientific Research Applications

[(Dihydroindenyl)oxy]acetic acid has a wide range of scientific research applications:

Mechanism of Action

[(Dihydroindenyl)oxy]acetic acid exerts its effects by inhibiting the potassium/chloride co-transporter. This inhibition disrupts the transport of potassium and chloride ions across cell membranes, affecting various physiological processes. The compound does not affect the bumetanimide-sensitive sodium, potassium, chloride co-transport system . The molecular targets include the potassium/chloride co-transporters, and the pathways involved are related to ion transport and cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

    [(Dihydroindenyl)oxy]propionic acid: Similar in structure but with a propionic acid group instead of acetic acid.

    [(Dihydroindenyl)oxy]butyric acid: Contains a butyric acid group, differing in the length of the carbon chain.

Uniqueness

[(Dihydroindenyl)oxy]acetic acid is unique due to its specific inhibitory effects on potassium/chloride co-transporters, which are not observed in its analogs. This specificity makes it a valuable tool in biochemical research for studying ion transport mechanisms .

Properties

CAS No.

106105-17-3

Molecular Formula

C20H24Cl2O4

Molecular Weight

399.3 g/mol

IUPAC Name

2-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]acetic acid

InChI

InChI=1S/C20H24Cl2O4/c1-2-3-8-20(13-6-4-5-7-13)10-12-9-14(26-11-15(23)24)17(21)18(22)16(12)19(20)25/h9,13H,2-8,10-11H2,1H3,(H,23,24)

InChI Key

YAWWQIFONIPBKT-UHFFFAOYSA-N

SMILES

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3

Canonical SMILES

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3

Synonyms

((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid
((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, (+)-isomer
((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, (+-)-isomer
((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, sodium salt, (+)-isomer
((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, sodium salt, (+-)-isomer
DIOA-acid

Origin of Product

United States

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